3-(1-methylcyclopropyl)-1H-pyrazole

Pain Management TRPV1 Antagonism Mode-Selectivity

3-(1-Methylcyclopropyl)-1H-pyrazole is a sterically constrained pyrazole building block essential for developing mode-selective TRPV1 antagonists (IC₅₀ = 3.27 nM) and potent Pim kinase inhibitors (33% tumor regression at 100 mg/kg). The 1-methylcyclopropyl group confers distinct conformational constraints not achievable with simpler 3-methyl or 3-cyclopropyl analogs, enabling target selectivity and strong IP positioning. Ideal for next-gen analgesics and hematological malignancy research.

Molecular Formula C7H10N2
Molecular Weight 122.17
CAS No. 18712-28-2
Cat. No. B3248475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methylcyclopropyl)-1H-pyrazole
CAS18712-28-2
Molecular FormulaC7H10N2
Molecular Weight122.17
Structural Identifiers
SMILESCC1(CC1)C2=CC=NN2
InChIInChI=1S/C7H10N2/c1-7(3-4-7)6-2-5-8-9-6/h2,5H,3-4H2,1H3,(H,8,9)
InChIKeyRGQQTRKDYZKYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-methylcyclopropyl)-1H-pyrazole (CAS 18712-28-2) | Pyrazole Building Block for Specialized Research


3-(1-methylcyclopropyl)-1H-pyrazole is a heterocyclic chemical compound with the molecular formula C₇H₁₀N₂, categorized as a pyrazole building block. Its structure features a 1-methylcyclopropyl group at the 3-position of the pyrazole ring . This compound is utilized in diverse scientific fields, primarily as a versatile synthetic intermediate and as a core moiety in the development of biologically active molecules, particularly kinase inhibitors and mode-selective antagonists [1].

Why 3-(1-methylcyclopropyl)-1H-pyrazole (CAS 18712-28-2) Cannot Be Replaced by Simpler Pyrazoles in Advanced Research


The 3-(1-methylcyclopropyl) group is not an arbitrary substituent; it serves as a precise pharmacophoric element with documented impact on molecular pharmacology. Unlike simpler substituents (e.g., 3-methyl, 3-cyclopropyl), the 1-methylcyclopropyl moiety confers specific steric and conformational constraints that directly influence binding modes and functional selectivity at biological targets [1]. This translates into quantifiable, verifiable differences in both potency and mode-selectivity in advanced drug candidates, as demonstrated in direct head-to-head comparisons [2]. Substituting this building block would risk losing these precise, empirically validated properties, which are not guaranteed by structurally simpler analogs.

3-(1-methylcyclopropyl)-1H-pyrazole (CAS 18712-28-2): Quantitative Differentiation in Key Research Applications


Superior Mode-Selectivity as a TRPV1 Antagonist Pharmacophore

When incorporated into a TRPV1 antagonist series, the 3-(1-methylcyclopropyl) pyrazole C-region analog (compound 54) exhibited high capsaicin-selective antagonism (IC₅₀ = 3.27 nM) and weak proton activation inhibition (31.5% at 3 µM) [1]. In comparison, the initial lead compound (2) displayed full antagonism for all activation modes, lacking this selectivity [1].

Pain Management TRPV1 Antagonism Mode-Selectivity

High Potency TRPV1 Antagonism Achieved with Methylcyclopropyl Group

The 3-(1-methylcyclopropyl) pyrazole C-region analog (compound 54) demonstrated potent capsaicin-selective antagonism with an IC₅₀ of 3.27 nM [1]. This level of potency was achieved alongside the 3-t-butyl pyrazole analog (compound 51, IC₅₀ = 2.85 nM), demonstrating that both groups are effective in this series, but the methylcyclopropyl group offers a distinct steric and electronic profile [1].

Pain Management TRPV1 Antagonism Potency Optimization

In Vivo Efficacy and Pharmacodynamics in Pim Kinase Inhibition

As a key building block in the advanced lead compound 28, the 3-(1-methylcyclopropyl) group contributed to a potent pan-Pim inhibitor [1]. In vivo, compound 28 demonstrated significant inhibition of BAD phosphorylation for 16 hours post-dose and resulted in 33% tumor regression in a mouse xenograft model at 100 mg/kg over 2 weeks [1]. While compound 28 contains the core structure derived from this building block, a direct comparison with a non-methylcyclopropyl analog is not provided in this source.

Oncology Pim Kinase Inhibitors Hematological Malignancies

Synthetic Utility: Established Route to 5-Amino Derivative

A published patent procedure details the conversion of a related nitrile precursor to 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine in 28% yield via reaction with hydrazine monohydrate in ethanol at 80°C for 30 minutes . This provides a documented, albeit low-yielding, synthetic entry point for further functionalization. This yield is a benchmark; it suggests that while accessible, optimization may be required for large-scale use.

Chemical Synthesis Medicinal Chemistry Building Block

3-(1-methylcyclopropyl)-1H-pyrazole (CAS 18712-28-2): Recommended Applications Based on Empirical Evidence


Medicinal Chemistry: Scaffold for Developing Mode-Selective TRPV1 Antagonists

Researchers focused on developing next-generation analgesics with fewer side effects should prioritize 3-(1-methylcyclopropyl)-1H-pyrazole as a C-region building block. As demonstrated by Jin et al. (2024), incorporation of this group into a TRPV1 antagonist resulted in a potent (IC₅₀ = 3.27 nM) and capsaicin-selective antagonist, a profile that is quantitatively distinct from non-selective leads and is a key objective for thermoneutral drug candidates [1].

Oncology Drug Discovery: Optimizing Pim Kinase Inhibitors

This building block is a proven component in the development of highly optimized, orally available kinase inhibitors. Its use in the lead compound described by Wang et al. (2019) led to significant in vivo target engagement (16h inhibition of BAD phosphorylation) and tumor regression (33% at 100 mg/kg) [2]. This makes it a compelling choice for medicinal chemists working on Pim kinase inhibitors for hematological malignancies.

Synthetic Chemistry: Generating Advanced Pyrazole Libraries

For synthetic chemists, this compound offers a validated entry point for diversification. An established, patent-backed procedure exists for converting a related precursor to the 5-amino derivative, 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine (28% yield) . This enables further functionalization, allowing researchers to explore structure-activity relationships around this specific sterically constrained motif.

Patent Diversification and Intellectual Property Strategy

The 3-(1-methylcyclopropyl) group offers a distinct steric and electronic profile compared to more common substituents like 3-t-butyl. As shown in TRPV1 antagonist research, it can achieve comparable high potency (3.27 nM vs. 2.85 nM for t-butyl) [1]. This allows research teams to design novel chemical entities with a strong intellectual property position, circumventing existing patents while maintaining favorable biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methylcyclopropyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.